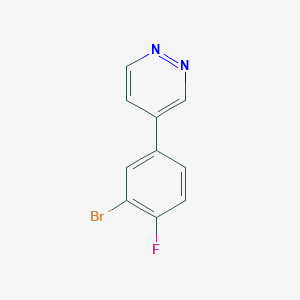

4-(3-Bromo-4-fluorophenyl)pyridazine

Descripción

Significance of the Pyridazine (B1198779) Core in Contemporary Chemical Research

Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antiviral, and anti-inflammatory properties. uzh.ch This biological versatility has established the pyridazine core as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. uzh.ch

Strategic Role of Halogenation in Pyridazine Scaffolds for Academic Investigation

The introduction of halogen atoms, such as bromine and fluorine, onto the pyridazine scaffold is a strategic approach to modulate the physicochemical and biological properties of the parent molecule. Halogenation can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. organic-chemistry.org

Fluorine, in particular, is often incorporated to enhance metabolic stability by blocking sites susceptible to oxidative metabolism and to increase binding affinity through favorable electrostatic interactions. Bromine, being larger and more polarizable, can introduce specific steric and electronic effects, and it can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering. organic-chemistry.org The presence of both bromine and fluorine in "4-(3-Bromo-4-fluorophenyl)pyridazine" suggests a deliberate design to leverage the distinct properties of each halogen.

Chemical Profile of 4-(3-Bromo-4-fluorophenyl)pyridazine

While extensive research on the specific compound 4-(3-Bromo-4-fluorophenyl)pyridazine is not widely available in published literature, its fundamental chemical properties can be detailed.

| Property | Value |

| CAS Number | 2402828-74-2 |

| Molecular Formula | C₁₀H₆BrFN₂ |

| Molecular Weight | 253.07 g/mol |

Data sourced from chemical supplier information. bldpharm.com

Structure

3D Structure

Propiedades

IUPAC Name |

4-(3-bromo-4-fluorophenyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFN2/c11-9-5-7(1-2-10(9)12)8-3-4-13-14-6-8/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCNQQBTDAQHQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=NC=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Bromo 4 Fluorophenyl Pyridazine and Analogs

General Strategies for Pyridazine (B1198779) Ring Construction

The construction of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, can be achieved through several robust and versatile chemical reactions. These methods can be broadly categorized into cyclization reactions that form the ring from acyclic precursors and functionalization reactions that modify an existing pyridazine scaffold.

Cyclization Reactions and Ring Closure Approaches for Pyridazines

One of the most fundamental and widely employed methods for constructing the pyridazine ring is the condensation reaction between a 1,4-dicarbonyl compound (or a functional equivalent) and hydrazine (B178648) or its derivatives. This approach directly forms the dihydropyridazine (B8628806) ring, which can then be oxidized to the aromatic pyridazine. The versatility of this method lies in the wide availability of both 1,4-dicarbonyl precursors and substituted hydrazines, allowing for the introduction of various substituents onto the resulting pyridazine ring.

Key precursors for these cyclization reactions include:

γ-Keto acids: Reaction with hydrazine yields pyridazinones.

1,4-Diketones: Condensation with hydrazine forms dihydropyridazines, which are subsequently oxidized.

Maleic anhydride (B1165640) derivatives: These can react with hydrazines to form pyridazinediones.

These cyclization strategies are foundational in heterocyclic chemistry and provide a direct route to the core pyridazine structure.

Functionalization via Cross-Coupling Reactions of Pyridazine Precursors

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods are particularly powerful for the synthesis of aryl-substituted heterocycles like 4-(3-Bromo-4-fluorophenyl)pyridazine. By starting with a halogenated pyridazine, various aryl, heteroaryl, or alkyl groups can be introduced at specific positions on the ring.

The Suzuki-Miyaura coupling is one of the most efficient and widely used palladium-catalyzed cross-coupling reactions for the formation of C-C bonds. mdpi.comacs.org This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or boronate ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com

For the synthesis of aryl-pyridazines, a halopyridazine (e.g., chloropyridazine or bromopyridazine) is coupled with an arylboronic acid. The reaction offers several advantages:

Mild reaction conditions: The reaction often proceeds at moderate temperatures.

High functional group tolerance: A wide variety of functional groups on both coupling partners are tolerated. researchgate.net

Commercial availability of reagents: A vast library of arylboronic acids and palladium catalysts is commercially available. mdpi.com

The general catalytic cycle involves the oxidative addition of the halopyridazine to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the arylated pyridazine and regenerate the Pd(0) catalyst.

| Step | Description |

| Oxidative Addition | The halopyridazine reacts with the Pd(0) catalyst to form a Pd(II) intermediate. |

| Transmetalation | The aryl group from the boronic acid (in the form of a boronate) is transferred to the Pd(II) complex. |

| Reductive Elimination | The two organic fragments (pyridazine and aryl group) are coupled, forming the final product and regenerating the Pd(0) catalyst. |

Aza-Diels-Alder Cycloaddition Reactions in Pyridazine Formation

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of pyridazines. nih.govresearchgate.net In this type of [4+2] cycloaddition, an electron-deficient diene reacts with an electron-rich dienophile. researchgate.net Heterocyclic azadienes, such as 1,2,4,5-tetrazines, are highly effective dienes for this transformation.

The reaction of a 1,2,4,5-tetrazine (B1199680) with an alkyne or an alkene dienophile initially forms a bicyclic adduct. This intermediate is unstable and undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to form a dihydropyridazine, which then aromatizes to the stable pyridazine product. This methodology allows for the regioselective synthesis of polysubstituted pyridazines under mild conditions. nih.gov

Diaza-Wittig Reaction Strategies Towards Fused Pyridazines

The Diaza-Wittig reaction is another valuable method for pyridazine synthesis. This reaction involves the intramolecular cyclization of a phosphazine intermediate, which is typically generated from the reaction of a diazo compound with a phosphine (B1218219). The subsequent elimination of the phosphine oxide drives the formation of the pyridazine ring. While this method is particularly effective for creating fused pyridazine systems, it can also be adapted for the synthesis of substituted monocyclic pyridazines.

Synthesis of 4-(3-Bromo-4-fluorophenyl)pyridazine: Specific Precursors and Reaction Pathways

The proposed synthesis involves the reaction between a 4-halopyridazine, such as 4-bromopyridazine (B57311), and (3-bromo-4-fluorophenyl)boronic acid.

Precursor Synthesis:

4-Bromopyridazine: This key intermediate can be synthesized from commercially available starting materials like 3,6-dichloropyridazine. A multi-step process involving chlorination, hydrolysis, dehalogenation, and finally bromination can yield 4-bromopyridazine. Alternatively, it can be prepared from 4-aminopyridazine (B156604) via a diazotization reaction.

(3-Bromo-4-fluorophenyl)boronic acid: This precursor can be prepared from 1,3-dibromo-2-fluorobenzene. A common method involves lithium-halogen exchange at the less sterically hindered bromine atom using n-butyllithium at low temperature, followed by quenching with a trialkyl borate (B1201080) (e.g., trimethyl borate) and subsequent acidic workup to yield the desired boronic acid. The commercial availability of this reagent also makes it a convenient starting material.

Proposed Reaction Pathway: Suzuki-Miyaura Coupling

The core of the proposed synthesis is the cross-coupling of 4-bromopyridazine with (3-bromo-4-fluorophenyl)boronic acid.

Reactants: 4-Bromopyridazine and (3-bromo-4-fluorophenyl)boronic acid.

Catalyst: A palladium(0) source is required. This can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is also a common choice.

Ligand: Phosphine ligands such as triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky ligands like XPhos can be used to stabilize the catalyst and promote the reaction.

Base: A base is essential for the activation of the boronic acid. Common choices include inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), often used as an aqueous solution.

Solvent: A mixture of an organic solvent and water is typically used. Common organic solvents include 1,4-dioxane, toluene, or dimethylformamide (DMF).

The reaction would be carried out under an inert atmosphere (e.g., nitrogen or argon) and heated to ensure a reasonable reaction rate. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, a standard aqueous workup followed by purification, typically by column chromatography, would yield the target compound, 4-(3-Bromo-4-fluorophenyl)pyridazine.

| Parameter | Proposed Condition | Rationale/Reference |

| Halopyridazine | 4-Bromopyridazine | Common substrate for Suzuki couplings. |

| Boronic Acid | (3-Bromo-4-fluorophenyl)boronic acid | Commercially available or synthesizable precursor. |

| Catalyst | Pd(PPh₃)₄ (5 mol %) | Widely used and effective catalyst for Suzuki reactions. researchgate.net |

| Base | 2M Aqueous Na₂CO₃ | Standard base for activating the boronic acid. nih.gov |

| Solvent | 1,4-Dioxane or Toluene/Ethanol/Water | Common solvent systems for Suzuki couplings. researchgate.net |

| Temperature | 80-100 °C (Reflux) | Typical temperature range to ensure reaction completion. researchgate.net |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the Pd(0) catalyst. |

This proposed pathway, rooted in the well-documented and reliable Suzuki-Miyaura reaction, represents a robust and scientifically sound method for the synthesis of 4-(3-Bromo-4-fluorophenyl)pyridazine.

Preparation of Key Intermediates and Precursor Derivatization

The construction of 4-(3-bromo-4-fluorophenyl)pyridazine relies on the synthesis and derivatization of two primary precursors: a functionalized pyridazine ring and a derivatized 3-bromo-4-fluorophenyl moiety.

Pyridazine Precursors: The pyridazine core is typically synthesized through the condensation of 1,4-dicarbonyl compounds (such as 1,4-diketones or 4-ketoacids) with hydrazine (N₂H₄). wikipedia.org This classical approach forms the fundamental six-membered ring containing two adjacent nitrogen atoms. For the synthesis of 4-substituted pyridazines, a common precursor is a 4-halopyridazine, which can then participate in cross-coupling reactions. An alternative and highly effective modern method involves the inverse-electron-demand Diels-Alder (iEDDA) reaction. In this approach, a 1,2,4,5-tetrazine reacts with a suitable dienophile, like a silyl (B83357) enol ether, to form a dihydropyridazine intermediate which then undergoes aromatization to the pyridazine ring. organic-chemistry.orguzh.ch This method is particularly useful for creating highly functionalized pyridazines with precise regiocontrol. organic-chemistry.org

3-Bromo-4-fluorophenyl Precursors: The 3-bromo-4-fluorophenyl fragment is typically prepared from commercially available starting materials like 4-fluoronitrobenzene or fluorobenzene. wikipedia.orgresearchgate.net For instance, 3-bromo-4-fluoronitrobenzene (B1266112) can be synthesized from 4-fluoronitrobenzene using a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in acetic acid. researchgate.net Subsequent reduction of the nitro group provides the corresponding aniline, which can be further derivatized.

For use in palladium-catalyzed cross-coupling reactions, the 3-bromo-4-fluorophenyl moiety is often converted into an organometallic reagent. A common and effective derivative is 3-bromo-4-fluorophenylboronic acid. The synthesis of arylboronic acids typically involves the reaction of an aryl halide (in this case, 1,3-dibromo-4-fluorobenzene) with an organolithium reagent (like n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate, such as trimethyl borate. chemicalbook.com This creates a versatile intermediate ready for coupling with a pyridazine precursor.

| Precursor Type | Starting Material(s) | Key Transformation(s) | Resulting Intermediate |

| Pyridazine | 1,4-Diketones + Hydrazine | Cyclocondensation | Substituted Pyridazine |

| Pyridazine | 3-Bromo-1,2,4,5-tetrazine + Silyl enol ether | Inverse-electron-demand Diels-Alder (iEDDA) | 4-Substituted-3-bromopyridazine uzh.ch |

| Phenyl | 4-Fluoronitrobenzene | Bromination | 3-Bromo-4-fluoronitrobenzene researchgate.net |

| Phenyl | 1,3-Dibromo-4-fluorobenzene | Lithiation, Borylation | 3-Bromo-4-fluorophenylboronic acid chemicalbook.com |

Mechanistic Insights into Coupling and Cyclization Steps

The formation of the pyridazine ring and its subsequent coupling to the phenyl group are governed by distinct reaction mechanisms.

Cyclization via Inverse-Electron-Demand Diels-Alder (iEDDA): The iEDDA reaction is a powerful tool for constructing the pyridazine ring with high regioselectivity. organic-chemistry.org The mechanism involves a [4+2] cycloaddition between an electron-deficient diene (the 1,2,4,5-tetrazine) and an electron-rich dienophile (the silyl enol ether). The reaction is often mediated by a Lewis acid, such as boron trifluoride (BF₃·OEt₂), which coordinates to the tetrazine, activating it for cycloaddition. organic-chemistry.org The concerted cycloaddition forms an unstable bicyclic intermediate which rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen gas (N₂) to form the aromatic pyridazine ring. organic-chemistry.org This denitrogenation step is the thermodynamic driving force for the reaction.

Coupling via Suzuki-Miyaura Reaction: The key carbon-carbon bond between the pyridazine and the 3-bromo-4-fluorophenyl ring is commonly forged using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its versatility and functional group tolerance. nih.gov The catalytic cycle involves three primary steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., a 4-halopyridazine or 3-bromo-4-fluorobenzene), inserting into the carbon-halogen bond to form a Pd(II) intermediate. The electron-deficient nature of the pyridazine ring can facilitate this step.

Transmetalation: The organoborane reagent (e.g., 3-bromo-4-fluorophenylboronic acid) reacts with the Pd(II) complex in the presence of a base (like sodium carbonate). The base activates the boronic acid, facilitating the transfer of the aryl group from boron to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product, 4-(3-bromo-4-fluorophenyl)pyridazine. This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Regioselective Synthesis and Stereochemical Control in Halogenated Pyridazines

Achieving the correct substitution pattern on the pyridazine ring is critical. Regioselectivity, rather than stereoselectivity, is the primary concern for this planar aromatic system.

The synthesis of specifically substituted pyridazines can be challenging, but modern methods offer significant control. The Lewis acid-mediated iEDDA reaction between a 3-monosubstituted s-tetrazine and a silyl enol ether has been shown to produce functionalized pyridazines with high regiocontrol. organic-chemistry.org For example, the reaction of 3-bromotetrazine with 1-substituted silyl enol ethers yields 3-bromo-4-substituted pyridazines with exclusive regioselectivity; the alternative 3-bromo-5-substituted isomer is generally not observed. uzh.ch This control is attributed to the electronic and steric influences of the substituents on the transition state of the cycloaddition reaction. uzh.ch

Furthermore, in cases where a dihalogenated pyridazine is used as a starting material, regioselective cross-coupling can be achieved by exploiting the different reactivities of the carbon-halogen bonds. The reactivity is influenced by the position of the halogen relative to the nitrogen atoms. For instance, in dihalopyrimidines (an analogous diazine system), the C-4 position is often more reactive towards oxidative addition of palladium than the C-2 position due to the electronic effects of the adjacent nitrogen atoms. semanticscholar.org This inherent reactivity difference can be further controlled by the choice of palladium catalyst and, crucially, the phosphine ligand, which can tune the steric and electronic properties of the catalyst to favor reaction at a specific site. rsc.org

Advanced Synthetic Techniques and Process Optimization for Pyridazine Derivatives

The transition from laboratory-scale synthesis to larger-scale production necessitates the development of robust, efficient, and scalable protocols.

Gram-Scale Synthetic Protocols for Scalable Pyridazine Production

The development of gram-scale protocols is essential for the practical application of synthetic methodologies. Research has demonstrated that methods like the iEDDA reaction for pyridazine synthesis can be successfully scaled up. uzh.ch The key to scalability often lies in ensuring efficient mixing, heat transfer, and product isolation. For cross-coupling reactions, optimization for large-scale production often involves minimizing catalyst loading, using cost-effective and stable reagents, and simplifying purification procedures. For example, in the industrial synthesis of the drug Losartan, a key Suzuki coupling step was optimized by identifying a robust solvent system (a mixture of THF and diethoxymethane) and preparing the active catalyst in situ, which proved more cost-effective and stable for large-scale operations, ultimately achieving a 95% yield. nih.gov

Exploration of Novel Catalyst Systems and Optimized Reaction Conditions

Continuous improvement in the synthesis of pyridazine derivatives is driven by the exploration of new catalysts and the fine-tuning of reaction conditions. Palladium-catalyzed cross-coupling reactions are a primary focus for optimization. semanticscholar.org

Catalyst and Ligand Selection: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is critical. Ligands such as triphenylphosphine (PPh₃) are common, but more advanced biarylphosphine ligands (e.g., SPhos, Xantphos) can significantly improve reaction rates, yields, and functional group tolerance, often allowing for lower catalyst loadings and milder reaction temperatures. nih.gov The development of versatile precatalyst systems that are air-stable and readily activated under reaction conditions is also an active area of research.

Chemical Reactivity and Derivatization of 4 3 Bromo 4 Fluorophenyl Pyridazine

Intrinsic Reactivity of the Pyridazine (B1198779) Ring System

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is characterized as a π-deficient aromatic system. researchgate.net This electron deficiency is due to the high electronegativity of the nitrogen atoms, which withdraws electron density from the carbon atoms of the ring. liberty.edu This property profoundly influences its chemical reactivity in several key ways:

Basicity and N-Functionalization: The lone pairs of electrons on the nitrogen atoms confer basic properties to the pyridazine ring, with a pKa of 2.3, making it the most basic of the diazines. researchgate.net This allows for straightforward protonation, N-alkylation, and N-oxidation reactions. researchgate.net N-oxidation, in particular, can be a useful synthetic handle, as it alters the electronic properties of the ring and can facilitate subsequent substitution reactions. researchgate.net

Susceptibility to Nucleophilic Attack: The π-deficient nature of the pyridazine ring makes it susceptible to attack by nucleophiles. While unsubstituted pyridazine is relatively resistant, the presence of activating groups or conversion to an N-oxide or pyridazinium salt enhances its reactivity toward nucleophilic substitution.

Resistance to Electrophilic Substitution: Conversely, the electron-withdrawing character of the ring nitrogens deactivates the pyridazine system towards electrophilic aromatic substitution. Such reactions are generally difficult and require harsh conditions, often proceeding with low yields. researchgate.net

Dipole Moment and Intermolecular Interactions: Pyridazine possesses the largest dipole moment among the diazine heterocycles. This high polarity influences its physical properties and its ability to engage in intermolecular interactions, such as hydrogen bonding, which can be significant in biological contexts. nih.gov

Halogen-Directed Reactivity and Controlled Functional Group Interconversions

The presence of bromine and fluorine atoms on the phenyl ring, coupled with the pyridazine moiety, offers specific sites for controlled chemical transformations. The distinct reactivity of these halogens allows for selective functionalization through various reaction pathways.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for modifying halogenated aromatic systems, particularly those activated by electron-withdrawing groups. In 4-(3-bromo-4-fluorophenyl)pyridazine, both the phenyl and pyridazine rings can potentially undergo such reactions.

The fluorine atom at the C-4 position of the phenyl ring is activated towards SNAr by the electron-withdrawing pyridazine ring. Its displacement by various nucleophiles (e.g., amines, alkoxides, thiolates) is a feasible transformation. The regioselectivity of nucleophilic attack on halogenated pyridazine systems can be influenced by the nature of the nucleophile and the specific substitution pattern on the ring. nih.govrsc.org For instance, studies on polyfluorinated pyridazinones show that sequential SNAr reactions can be used to build molecular complexity in a controlled manner. nih.gov

The bromine atom is generally a poorer leaving group than fluorine in SNAr reactions. However, its primary utility lies in its reactivity in transition-metal-catalyzed cross-coupling reactions. This provides an orthogonal strategy for functionalization, where the C-Br bond can be selectively targeted while leaving the C-F bond intact. Common cross-coupling reactions applicable here include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Heck Coupling: Reaction with alkenes to form C-C double bonds.

These reactions are fundamental for elaborating the core structure and are widely used in the synthesis of complex pyridazine derivatives. uzh.ch

| Reaction Type | Substrate Type | Reagents | Product Type | Reference Example |

|---|---|---|---|---|

| SNAr (Fluorine Displacement) | Pentafluoropyridine | Hydroxybenzaldehydes, K2CO3 | (Aryloxy)tetrafluoropyridine | Selective substitution at the C-4 position of PFP demonstrates the feasibility of displacing activated fluorine. rsc.org |

| SNAr (Fluorine Displacement) | 4,5,6-Trifluoropyridazin-3(2H)-one | Amines (e.g., morpholine, aniline) | 4-Amino-5,6-difluoropyridazin-3(2H)-one | Demonstrates regioselective substitution on a pyridazine core. nih.gov |

| Suzuki Coupling (Bromine Displacement) | 3-Bromo-pyridazines | Arylboronic acid, Pd catalyst, base | 3-Aryl-pyridazines | A standard method for C-C bond formation on bromopyridazines. uzh.ch |

| Buchwald-Hartwig Amination | Aryl Bromides | Amines, Pd catalyst, base | N-Aryl Amines | A general, powerful method for C-N bond formation. |

Radical reactions offer an alternative approach to functionalizing the pyridazine core. The π-deficient nature of the pyridazine ring makes it a suitable substrate for attack by nucleophilic carbon-centered radicals, most notably in Minisci-type reactions. researchgate.net Protonation of the pyridazine ring enhances its electron deficiency, promoting regioselective radical attack, typically at the C-4 and/or C-5 positions. This method allows for the direct introduction of alkyl or acyl groups onto the heterocyclic core. researchgate.net

Furthermore, radical intermediates are implicated in certain modern synthetic transformations. For instance, decarboxylative fluorination processes, which proceed via radical pathways, have been developed, although their direct application to a complex substrate like 4-(3-bromo-4-fluorophenyl)pyridazine would require careful optimization. acs.orgacs.org The presence of the C-Br bond also opens up possibilities for radical-mediated cyclization or coupling reactions.

The nitrogen atoms of the pyridazine ring can be oxidized, typically using peroxy acids, to form pyridazine N-oxides. researchgate.net This transformation modifies the electronic landscape of the molecule, activating the ring for both nucleophilic and electrophilic attack at different positions compared to the parent pyridazine.

Reduction of the pyridazine ring can also be achieved under various conditions. Catalytic hydrogenation can reduce the double bonds to yield dihydropyridazine (B8628806) or tetrahydropyridazine derivatives. Chemical reduction, for example using zinc in acetic acid, has been employed in the synthesis of fused pyridazine systems like pyridazoquinolinones from nitrophenyl-pyridazine precursors. mdpi.com These reductive transformations provide access to non-aromatic and partially saturated scaffolds, increasing the structural diversity of accessible compounds.

Strategies for Structural Diversification of Pyridazine Analogs

The multifaceted reactivity of 4-(3-bromo-4-fluorophenyl)pyridazine allows for numerous strategies to generate a library of analogs. A systematic approach to structural diversification would involve the selective manipulation of its reactive sites.

Functionalization via the C-Br Bond: This is arguably the most versatile handle. A wide array of substituents can be introduced at the C-3 position of the phenyl ring using the extensive toolkit of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around this position. uzh.ch

Functionalization via the C-F Bond: Nucleophilic aromatic substitution of the fluorine atom provides a complementary method for modification. This pathway can be used to introduce a variety of heteroatom-linked substituents (O-, N-, S-based nucleophiles) at the C-4 position of the phenyl ring. nih.govrsc.org

Modification of the Pyridazine Ring: Direct functionalization of the pyridazine ring itself, though more challenging, is also possible. This can include N-alkylation or N-oxidation of the nitrogen atoms, or Minisci-type radical reactions to introduce carbon substituents directly onto the heterocyclic core. researchgate.netresearchgate.net

Sequential and Combinatorial Approaches: The distinct reactivities of the C-Br and C-F bonds allow for sequential functionalization. For example, a cross-coupling reaction could be performed on the C-Br bond, followed by a nucleophilic substitution at the C-F position. Such multi-step strategies, potentially adapted for combinatorial chemistry, can rapidly generate highly diversified pyridazine libraries from a single, poly-functionalized starting material. researchgate.net

| Reactive Site | Reaction Class | Potential Modification | Key Advantage |

|---|---|---|---|

| Phenyl C-Br Bond | Transition-Metal Cross-Coupling | Introduction of aryl, alkyl, alkynyl, amino groups. | High versatility and substrate scope. Orthogonal to C-F reactivity. |

| Phenyl C-F Bond | Nucleophilic Aromatic Substitution (SNAr) | Introduction of O-, N-, S-linked functional groups. | Complementary to cross-coupling; introduces heteroatom linkers. |

| Pyridazine N-atoms | Alkylation / Oxidation | Formation of pyridazinium salts or N-oxides. | Modulates electronic properties and activates the ring for further reactions. |

| Pyridazine C-H Bonds | Radical Substitution (e.g., Minisci) | Direct introduction of alkyl or acyl groups. | C-H functionalization avoids pre-functionalized substrates. |

Spectroscopic Characterization and Structural Elucidation of 4 3 Bromo 4 Fluorophenyl Pyridazine Analogs

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of 4-(3-Bromo-4-fluorophenyl)pyridazine is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features: the pyridazine (B1198779) ring and the substituted phenyl ring.

Key expected absorption bands include:

Aromatic C-H Stretching: Vibrations associated with the carbon-hydrogen bonds on both the pyridazine and phenyl rings typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring and the carbon-carbon and carbon-nitrogen double bonds in the pyridazine ring are expected to produce a series of sharp peaks in the 1600-1450 cm⁻¹ region. liberty.edu These are often diagnostic for aromatic and heteroaromatic systems.

C-F Stretching: The carbon-fluorine bond gives rise to a strong, characteristic absorption band, typically found in the 1250-1050 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond vibration is observed at lower wavenumbers, generally in the 650-550 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds provide information about the substitution pattern and are expected in the 900-675 cm⁻¹ fingerprint region.

Table 1: Expected Infrared (IR) Absorption Data for 4-(3-Bromo-4-fluorophenyl)pyridazine

| Frequency Range (cm⁻¹) | Bond | Vibration Type | Intensity |

|---|---|---|---|

| 3100-3000 | C-H | Aromatic Stretch | Medium-Weak |

| 1600-1550 | C=N | Ring Stretch | Medium-Strong |

| 1550-1450 | C=C | Aromatic Ring Stretch | Medium-Strong |

| 1250-1050 | C-F | Stretch | Strong |

| 900-675 | C-H | Aromatic Out-of-Plane Bend | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 4-(3-Bromo-4-fluorophenyl)pyridazine, ¹H, ¹³C, and ¹⁹F NMR analyses are essential.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms. The spectrum of 4-(3-Bromo-4-fluorophenyl)pyridazine is expected to show six distinct signals corresponding to the six protons on the two aromatic rings.

Pyridazine Ring Protons: The pyridazine ring protons are highly deshielded due to the electronegativity of the adjacent nitrogen atoms. H-3 and H-6 are expected to appear at the lowest field, with H-5 appearing at a slightly higher field. nih.gov

H-6: Expected as a doublet of doublets, coupled to H-5 and H-3.

H-3: Expected as a doublet, coupled to H-6.

H-5: Expected as a doublet of doublets, coupled to H-6.

Phenyl Ring Protons: The substitution pattern on the phenyl ring (bromo and fluoro groups) dictates the chemical shifts and splitting patterns of the remaining three protons.

H-2': This proton is ortho to the bromine atom and is expected to be a doublet.

H-5': This proton is ortho to the fluorine atom and meta to the bromine, appearing as a triplet due to coupling with the fluorine and H-6'.

H-6': This proton is meta to the fluorine and ortho to the pyridazine ring, appearing as a doublet of doublets.

Table 2: Expected ¹H NMR Data for 4-(3-Bromo-4-fluorophenyl)pyridazine

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 (Pyridazine) | 9.4 - 9.2 | dd | J = 5.0, 1.5 |

| H-3 (Pyridazine) | 9.1 - 8.9 | d | J = 1.5 |

| H-5 (Pyridazine) | 7.9 - 7.7 | dd | J = 5.0, 2.5 |

| H-2' (Phenyl) | 8.1 - 7.9 | d | J ≈ 2.0 |

| H-6' (Phenyl) | 7.8 - 7.6 | dd | J ≈ 8.5, 2.0 |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For 4-(3-Bromo-4-fluorophenyl)pyridazine, ten distinct signals are anticipated, corresponding to the ten carbon atoms of the bicyclic aromatic system. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, F, Br) and by resonance effects. Carbons directly attached to heteroatoms (C-3, C-6, C-1', C-3', C-4') will show characteristic shifts. scielo.org.za

Table 3: Expected ¹³C NMR Data for 4-(3-Bromo-4-fluorophenyl)pyridazine

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-3 (Pyridazine) | 153 - 151 |

| C-6 (Pyridazine) | 151 - 149 |

| C-4 (Pyridazine) | 140 - 138 |

| C-5 (Pyridazine) | 125 - 123 |

| C-4' (Phenyl, C-F) | 162 - 159 (d, ¹JCF ≈ 250 Hz) |

| C-2' (Phenyl) | 135 - 133 |

| C-6' (Phenyl) | 132 - 130 |

| C-1' (Phenyl) | 130 - 128 |

| C-5' (Phenyl) | 118 - 116 (d, ²JCF ≈ 20 Hz) |

¹⁹F NMR spectroscopy is highly sensitive and specific for fluorine-containing compounds. wikipedia.org Given that 4-(3-Bromo-4-fluorophenyl)pyridazine contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show one signal. The chemical shift provides information about the electronic environment of the fluorine atom. This signal will be split into a multiplet due to coupling with the adjacent ortho and meta protons on the phenyl ring (H-5' and H-2'). The typical chemical shift for a fluorine atom on a benzene (B151609) ring is in the range of -100 to -130 ppm relative to a CFCl₃ standard. colorado.eduhuji.ac.il

Table 4: Expected ¹⁹F NMR Data for 4-(3-Bromo-4-fluorophenyl)pyridazine

| Atom Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure. For 4-(3-Bromo-4-fluorophenyl)pyridazine, the molecular formula is C₁₀H₆BrFN₂.

The high-resolution mass spectrum would show the molecular ion peak (M⁺) corresponding to this formula. A key feature will be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. whitman.edu This results in two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2).

The fragmentation pattern under electron impact (EI) ionization would likely involve the most labile bonds. Common fragmentation pathways for such aromatic systems include:

Loss of a bromine radical (•Br): Cleavage of the C-Br bond would result in a significant fragment at [M-79]⁺ and [M-81]⁺.

Loss of HCN or N₂: The pyridazine ring can fragment through the loss of stable small molecules like hydrogen cyanide or nitrogen gas.

Cleavage of the C-C bond between the rings: This would lead to fragments corresponding to the pyridazinyl cation and the bromofluorophenyl cation.

Table 5: Expected Mass Spectrometry Data for 4-(3-Bromo-4-fluorophenyl)pyridazine

| m/z Value (Expected) | Ion Identity | Notes |

|---|---|---|

| 268 / 270 | [C₁₀H₆BrFN₂]⁺ (M⁺/ M⁺+2) | Molecular ion peak, showing the characteristic 1:1 bromine isotope pattern. |

| 189 | [C₁₀H₆FN₂]⁺ | Fragment from loss of •Br radical. |

| 173 / 175 | [C₆H₃BrF]⁺ | Bromofluorophenyl cation fragment. |

Lack of Specific Data Prevents In-Depth Computational Analysis of 4-(3-Bromo-4-fluorophenyl)pyridazine

A thorough investigation into the computational and theoretical properties of the chemical compound 4-(3-Bromo-4-fluorophenyl)pyridazine has been impeded by a lack of available specific data in publicly accessible scientific databases and literature. Despite a comprehensive search for quantum chemical calculations, including Density Functional Theory (DFT) studies, on this particular molecule, no dedicated research detailing its electronic structure and molecular properties could be located.

The planned article, which was to be structured around a detailed computational analysis, cannot be generated as the foundational data is absent. The intended investigation was set to cover several key areas of theoretical chemistry, including:

Quantum Chemical Calculations: Central to the proposed study was the application of DFT to elucidate the electronic structure of 4-(3-Bromo-4-fluorophenyl)pyridazine. This would have involved an in-depth analysis of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The energy difference between these orbitals, known as the energy gap (ΔE), is a critical parameter in determining a molecule's reactivity and electronic properties.

Nonlinear Optical Response: The investigation also aimed to theoretically predict the molecular nonlinear optical (NLO) response of 4-(3-Bromo-4-fluorophenyl)pyridazine. Such predictions are valuable in the search for new materials for applications in photonics and optoelectronics.

Alternative Computational Methods: The application of semi-empirical and ab initio methods was also slated for inclusion, offering a comparative analysis of different computational approaches to understanding the molecule's properties.

Unfortunately, the absence of specific computational studies focused solely on 4-(3-Bromo-4-fluorophenyl)pyridazine makes it impossible to provide the detailed, data-driven article as per the requested structure and content. While general computational methodologies for pyridazine derivatives are well-documented, applying these to the specific target compound requires dedicated calculations that are not currently available in the public domain.

Therefore, until specific computational research on 4-(3-Bromo-4-fluorophenyl)pyridazine is conducted and published, a detailed and scientifically accurate article focusing exclusively on its theoretical and computational investigations cannot be produced.

Computational and Theoretical Investigations of 4 3 Bromo 4 Fluorophenyl Pyridazine

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The conformational landscape of this molecule is largely defined by the dihedral angle between the two aromatic rings. Due to steric hindrance between the ortho-hydrogen atoms on the pyridazine ring and the substituents on the phenyl ring, a completely planar conformation is expected to be energetically unfavorable. MD simulations would likely reveal a distribution of non-planar conformations, with the phenyl ring twisted out of the plane of the pyridazine ring by a certain angle. The precise value of this equilibrium dihedral angle is influenced by a delicate balance of steric repulsion and electronic effects, such as conjugation between the two rings.

Intermolecular interactions play a pivotal role in the solid-state packing of molecules and their interactions with biological targets. For 4-(3-bromo-4-fluorophenyl)pyridazine, several types of non-covalent interactions are anticipated to be significant:

Hydrogen Bonding: The two nitrogen atoms of the pyridazine ring are potential hydrogen bond acceptors. In the presence of suitable donor molecules (e.g., water, amino acid residues in a protein), these nitrogen atoms can engage in hydrogen bonding, which is a critical interaction in molecular recognition processes. nih.gov

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor. This is a directional interaction where the electropositive region on the bromine atom (the σ-hole) interacts favorably with a nucleophilic site, such as a lone pair on another nitrogen or oxygen atom. The strength of this interaction can be comparable to that of a conventional hydrogen bond.

π-π Stacking: The aromatic nature of both the pyridazine and the phenyl rings allows for π-π stacking interactions. These interactions, driven by electrostatic and dispersion forces, would contribute to the stabilization of crystal lattices and the binding of the molecule to aromatic residues in proteins.

MD simulations can quantify the strength and geometry of these interactions and provide a dynamic picture of how the molecules arrange themselves in condensed phases. The insights gained from such simulations are invaluable for predicting crystal structures and understanding binding affinities.

Table 1: Predicted Intermolecular Interactions in 4-(3-Bromo-4-fluorophenyl)pyridazine

| Interaction Type | Donor | Acceptor | Predicted Importance |

| Hydrogen Bonding | Suitable H-bond donor (e.g., water, protein residue) | Pyridazine Nitrogen Atoms | High |

| Halogen Bonding | Bromine Atom | Nucleophilic atom (e.g., N, O) | Moderate to High |

| π-π Stacking | Phenyl and Pyridazine Rings | Phenyl and Pyridazine Rings | Moderate |

| Dipole-Dipole | Molecule | Molecule | Moderate |

Theoretical Approaches to Structure-Reactivity Relationships in Pyridazine Systems

Theoretical methods, particularly those based on density functional theory (DFT), are instrumental in elucidating the electronic structure of molecules and predicting their reactivity. For 4-(3-bromo-4-fluorophenyl)pyridazine, DFT calculations can provide a wealth of information about its structure-reactivity relationships.

The reactivity of the pyridazine ring is significantly influenced by the two adjacent nitrogen atoms, which make the ring electron-deficient. This electron deficiency is reflected in the energies of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO is expected to be relatively low in energy, making the pyridazine ring susceptible to nucleophilic attack. Conversely, the HOMO is expected to be of lower energy compared to benzene (B151609), indicating a reduced susceptibility to electrophilic attack.

The substituents on the phenyl ring also play a crucial role in modulating the electronic properties and reactivity of the entire molecule. The fluorine atom, being highly electronegative, acts as an inductively withdrawing group, while the bromine atom is also inductively withdrawing but can participate in resonance donation to a lesser extent. These electronic effects are transmitted to the pyridazine ring, further influencing its reactivity.

DFT calculations can be used to compute various reactivity descriptors, such as:

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For 4-(3-bromo-4-fluorophenyl)pyridazine, the MEP would show negative potential around the nitrogen atoms, confirming their role as nucleophilic centers and hydrogen bond acceptors. Positive potential would be expected on the hydrogen atoms and in the region of the σ-hole on the bromine atom.

Fukui Functions: These functions are used to predict the most likely sites for nucleophilic and electrophilic attack. For the pyridazine ring, the Fukui functions would likely indicate that the carbon atoms are the preferred sites for nucleophilic addition.

The insights from these theoretical calculations are vital for understanding the chemical behavior of 4-(3-bromo-4-fluorophenyl)pyridazine and for predicting its reactivity in various chemical transformations. For instance, understanding the sites of nucleophilic and electrophilic susceptibility can guide synthetic chemists in designing reactions to modify the molecule at specific positions.

Table 2: Predicted Electronic Properties and Reactivity of 4-(3-Bromo-4-fluorophenyl)pyridazine

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively low | Lower reactivity towards electrophiles |

| LUMO Energy | Relatively low | Higher reactivity towards nucleophiles |

| Molecular Electrostatic Potential | Negative potential on pyridazine nitrogens | Preferred sites for hydrogen bonding and protonation |

| Positive potential on bromine (σ-hole) | Site for halogen bonding | |

| Substituent Effects | Electron-withdrawing bromo and fluoro groups | Modulate the overall electron density and reactivity of both rings |

Structure Activity Relationship Sar Studies of 4 3 Bromo 4 Fluorophenyl Pyridazine Derivatives in Medicinal Chemistry

Rational Design Strategies for Pyyridazine-Based Bioactive Molecules

The rational design of bioactive molecules centered on the pyridazine (B1198779) core leverages the heterocycle's unique electronic and structural characteristics. Pyridazine is a six-membered aromatic ring containing two adjacent nitrogen atoms, which imparts a significant dipole moment and hydrogen bond accepting capabilities. researchgate.net These properties make it an attractive bioisostere for other aromatic systems, such as a phenyl ring, offering improved solubility and metabolic stability while providing specific vectors for molecular interactions. researchgate.net

Design strategies for derivatives of 4-(3-Bromo-4-fluorophenyl)pyridazine often involve several key approaches:

Scaffold Hopping and Bioisosterism: The pyridazine ring itself can be a replacement for other heterocycles or a phenyl group to modulate properties like lipophilicity and target engagement. The 4-phenylpyridazine (B1599381) framework allows for systematic modifications on both the pyridazine and the phenyl rings to probe interactions within a target's binding site.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD allows for the precise design of ligands. For a molecule like 4-(3-Bromo-4-fluorophenyl)pyridazine, docking studies can predict how the pyridazine nitrogens might interact with hydrogen bond donors (e.g., backbone amides in a kinase hinge region) or how the halogenated phenyl group fits into a hydrophobic pocket. rsc.org

Fragment-Based Drug Discovery (FBDD): The core structure can be considered a fragment that binds to a target with low affinity. Modifications are then grown or linked from this starting point to enhance binding affinity. The bromo- and fluoro- substituents on the phenyl ring provide vectors for such elaboration.

The goal of these strategies is to systematically explore the chemical space around the core scaffold to build a comprehensive SAR profile, guiding the development of optimized lead compounds.

Influence of Substituent Effects on Pyridazine Biological Activity

The biological activity of pyridazine derivatives is exquisitely sensitive to the nature and position of substituents on the core structure. These substituents modulate the molecule's steric, electronic, and hydrophobic properties, which in turn govern its interaction with biological targets.

Halogens are frequently incorporated into drug candidates to enhance their pharmacological profiles, and the 3-bromo and 4-fluoro substituents on the phenyl ring of 4-(3-Bromo-4-fluorophenyl)pyridazine are strategically important. nih.gov

Fluorine: The small, highly electronegative fluorine atom can significantly alter the electronic properties of the phenyl ring. Its electron-withdrawing nature can lower the pKa of nearby functional groups, influencing their ionization state at physiological pH. Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound. Fluorine can also participate in favorable electrostatic and hydrogen bonding interactions with protein targets. nih.gov

Bromine: The larger, more polarizable bromine atom serves multiple roles. It can fill hydrophobic pockets within a binding site and, crucially, can act as a halogen bond donor. A halogen bond is a non-covalent interaction between the electrophilic region on the bromine atom and a nucleophilic site on the target, such as a carbonyl oxygen or an aromatic ring. This type of interaction can provide a significant boost in binding affinity and selectivity. For example, in the development of certain kinase inhibitors, a 3-bromophenyl moiety has been shown to be critical for achieving high potency. nih.gov

The interplay between the 3-bromo and 4-fluoro groups can fine-tune the electronic distribution across the phenyl ring, influencing its orientation and interactions within a complex binding site.

Table 1: Illustrative SAR of Halogenated Phenylpyridazine Analogs on Kinase Inhibition This table presents hypothetical data to demonstrate the principles of SAR.

Steric Factors: The size and shape of substituents determine the fit within a binding pocket. A bulky group in a sterically constrained region can lead to a loss of activity, whereas a group that is too small may fail to make productive van der Waals contacts. The position of the bromine atom at the 3-position of the phenyl ring in 4-(3-Bromo-4-fluorophenyl)pyridazine influences the torsional angle between the phenyl and pyridazine rings, which can be critical for achieving the correct binding conformation.

Electronic Factors: The electron-donating or electron-withdrawing nature of substituents modifies the charge distribution of the entire molecule. The pyridazine ring is inherently electron-deficient. The addition of the electronegative 4-fluoro substituent further polarizes the phenyl ring. These electronic properties influence the strength of non-covalent interactions such as hydrogen bonds, π-π stacking, and cation-π interactions, which are fundamental to molecular recognition. For instance, electron-withdrawing groups on a phenyl ring can enhance π-stacking interactions with electron-rich aromatic residues like tryptophan or tyrosine in a protein.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Pyridazine Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. For pyridazine analogs, QSAR studies are valuable for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

A typical QSAR study involves:

Data Set Assembly: A series of pyridazine analogs with experimentally determined biological activities (e.g., IC50 values) is collected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies, partial charges) properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that links a subset of the most relevant descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For derivatives of 4-(3-Bromo-4-fluorophenyl)pyridazine, a QSAR model could reveal the key physicochemical properties that drive activity, such as the optimal lipophilicity (logP), molecular volume, or specific electronic parameters of the substituents on the phenyl ring.

Table 2: Common Molecular Descriptors Used in QSAR Studies for Heterocyclic Compounds

Molecular Recognition and Ligand-Target Binding Mode Analysis

The ultimate goal of SAR studies is to understand how a ligand recognizes and binds to its biological target at a molecular level. For pyridazine derivatives, several key interactions are consistently observed in co-crystal structures and molecular modeling studies.

Hydrogen Bonding: The two adjacent nitrogen atoms of the pyridazine ring are excellent hydrogen bond acceptors. In many kinase inhibitors, for example, one of the pyridazine nitrogens forms a critical hydrogen bond with a backbone NH group in the hinge region of the ATP-binding site. rsc.org

π-π Stacking: The aromatic pyridazine and phenyl rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target protein. These interactions contribute significantly to binding affinity.

Hydrophobic Interactions: The phenyl ring, particularly when substituted with lipophilic groups, can occupy hydrophobic pockets, displacing water molecules and leading to a favorable entropic contribution to binding.

Halogen Bonding: As previously mentioned, the bromine atom on the phenyl ring of 4-(3-Bromo-4-fluorophenyl)pyridazine can form a directional halogen bond with an electron-rich atom (like oxygen or sulfur) on the protein, providing an additional anchor point that can enhance both affinity and selectivity. nih.gov

Table 3: Potential Molecular Interactions for 4-(3-Bromo-4-fluorophenyl)pyridazine

Applications of 4 3 Bromo 4 Fluorophenyl Pyridazine in Advanced Materials Research

Pyridazine (B1198779) Derivatives as Organic Semiconductors

Pyridazines are recognized as a promising class of organic materials for semiconductor applications. liberty.eduliberty.edu Their inherent aromaticity and planar structure, combined with the presence of two nitrogen atoms, create an electron-deficient core that can be chemically modified to fine-tune electronic properties. liberty.eduliberty.edu This versatility allows for the development of materials for various electronic and optoelectronic devices.

Design and Synthesis for Optoelectronic Device Components

The synthesis of pyridazine derivatives for optoelectronic applications often involves creating "push-pull" systems, where the electron-deficient pyridazine core is functionalized with electron-donating and electron-accepting groups. nih.govresearchgate.net This architecture facilitates intramolecular charge transfer (ICT), a crucial characteristic for many optoelectronic materials. scholarsresearchlibrary.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are advantageous and commonly employed methods for synthesizing these complex pyridazine derivatives. nih.govresearchgate.net

Key synthetic strategies include:

Cyclization Reactions: Building the pyridazine ring from 1,4-dicarbonyl precursors and hydrazine (B178648). nih.gov

Cross-Coupling Reactions: Functionalizing a pre-formed pyridazine core (e.g., a bromo-pyridazine) with various aromatic or heteroaromatic groups using catalysts like palladium. nih.govresearchgate.net

The design of these molecules focuses on modulating their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. frontiersin.org For instance, combining a pyridazine acceptor with donor moieties like phenoxazine (B87303) can lead to materials exhibiting thermally activated delayed fluorescence (TADF), a desirable property for efficient organic light-emitting diodes (OLEDs). frontiersin.orgmdpi.com The specific substituents, such as the bromo- and fluoro- groups on the phenyl ring of 4-(3-Bromo-4-fluorophenyl)pyridazine, would significantly influence the molecule's electronic structure and potential performance in such devices.

Investigation in Photovoltaic Materials and Solar Cell Architectures

In the field of photovoltaics, pyridazine derivatives have been explored as components in both organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). scholarsresearchlibrary.comnih.gov Their electron-accepting nature makes them suitable for use in donor-acceptor conjugated polymers for OSCs. researchgate.net These polymers are designed to have low band gaps to better absorb the solar spectrum and improve the short-circuit current. scholarsresearchlibrary.com

In DSSCs, pyridazine-based compounds are used in D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) organic sensitizers. mdpi.com Here, the pyridazine unit can act as an internal or auxiliary acceptor, facilitating efficient charge separation and electron injection into the semiconductor oxide (typically TiO2). researchgate.netmdpi.com Though some studies have reported modest power conversion efficiencies (PCE), they highlight the potential for optimization. nih.govmdpi.com For example, new aromatic polymers with a pyridazine core have been synthesized and tested in organic solar cells, achieving initial PCEs of up to 0.5%. nih.gov

Table 1: Properties of Pyridazine-Based Photovoltaic Materials

| Material Type | Role in Solar Cell | Key Findings | Power Conversion Efficiency (PCE) |

|---|---|---|---|

| Conjugated Polymers | Donor material in OSCs | Optimized HOMO/LUMO levels for better solar spectrum matching. scholarsresearchlibrary.comresearchgate.net | Up to 0.5% nih.gov |

| D-A-π-A Sensitizers | Dye in DSSCs | tandfonline.comtandfonline.comacs.orgThiadiazolo[3,4-d]pyridazine used as an internal acceptor. mdpi.com | Low, but demonstrated importance of molecular engineering. mdpi.com |

Pyridazine-Based Chromophores for Nonlinear Optics (NLO)

Nonlinear optical (NLO) materials are critical for technologies like optical switching and data processing. Pyridazine derivatives have emerged as promising candidates for NLO applications, particularly for second harmonic generation (SHG). researchgate.net Research has focused on pyridazine-based push-pull chromophores, where the pyridazine ring acts as an electron-deficient bridge or acceptor. nih.govdoaj.org

The incorporation of different heterocycles into π-conjugated systems is a powerful method for tuning optoelectronic properties. nih.gov A study on a series of thienylpyridazine derivatives, synthesized via Suzuki-Miyaura coupling, evaluated their second-order NLO properties. doaj.org The results showed that functionalizing the pyridazine with an electron-rich thiophene (B33073) and an electron-accepting cyano-phenyl group resulted in a molecule with a significant first hyperpolarizability (β) value, indicating its potential as an SHG chromophore. doaj.org

Table 2: NLO Properties of Selected Pyridazine Derivatives

| Compound Structure | Measurement Technique | Fundamental Wavelength | First Hyperpolarizability (β) |

|---|---|---|---|

| Thienylpyridazine with cyano-phenyl acceptor | Hyper-Rayleigh Scattering | 1064 nm | 175 × 10⁻³⁰ esu doaj.org |

Exploration of Pyridazine Analogs in Supramolecular Chemistry

The unique physicochemical properties of the pyridazine ring, including its high dipole moment and dual hydrogen-bonding capacity, make it a valuable building block in supramolecular chemistry and molecular recognition. nih.gov These features allow pyridazine derivatives to participate in non-covalent interactions like π-π stacking, leading to the formation of ordered, self-assembled structures. nih.gov

One notable example is the self-assembly of helical pyridine-pyridazine oligomers into supramolecular nanochannels through intermolecular π-stacking. rsc.org These channels demonstrated the ability to recognize and transport alkali ions, showcasing potential applications in sensing and molecular transport. rsc.org The reversible nature of these assemblies, which can be controlled by modulating the folded state of the oligomers, adds a layer of functionality for creating smart, responsive materials. rsc.org

Pyridazines as Ligands in Catalysis

In coordination chemistry and catalysis, pyridazine derivatives are used extensively as ligands. researchgate.net The two adjacent nitrogen atoms can chelate to a metal center, influencing the electronic and steric environment of the catalyst. This can enhance catalytic activity, selectivity, and stability. researchgate.netchemscene.com Pyridazine-based ligands have been successfully used in complexes with various transition metals, including ruthenium, copper, and palladium. acs.org

For example, a dinuclear Ru(II) complex with a pyridazine-based N-heterocyclic carbene ligand demonstrated excellent catalytic activity for the oxidation of alkenes. acs.org Similarly, tridentate pyridazine phenolate (B1203915) ligands have been used to form rhenium complexes that catalyze the oxidation of cyclooctene. researchgate.net The versatility of pyridazine ligands makes them comparable to the more ubiquitous pyridine-based ligands in designing catalysts for a wide range of organic transformations. nih.gov

Application of Pyridazine Derivatives as Corrosion Inhibitors

Pyridazine derivatives have proven to be highly effective corrosion inhibitors, particularly for protecting mild steel in acidic environments like hydrochloric acid (HCl). tandfonline.comtandfonline.com Their effectiveness stems from their molecular structure, which includes heteroatoms (nitrogen), π-electrons in the aromatic ring, and other functional groups that can adsorb onto the metal surface. researchgate.net

This adsorption forms a protective layer that isolates the metal from the corrosive medium. tandfonline.com Studies combining electrochemical methods, surface analysis, and computational modeling have shown that these compounds achieve high inhibition efficiencies, often exceeding 95%. tandfonline.comtandfonline.com The adsorption mechanism is typically a mix of physical and chemical interactions (chemisorption), where the inhibitor molecules displace water molecules and form stable complexes with iron atoms on the surface. tandfonline.comtandfonline.com The development of pyridazine-based inhibitors is seen as a sustainable alternative to more toxic conventional inhibitors. tandfonline.com

Table 3: Performance of Pyridazine-Based Corrosion Inhibitors on Steel in 1M HCl

| Inhibitor Compound | Concentration | Technique | Inhibition Efficiency (IE%) |

|---|---|---|---|

| PZ-oxy | Not specified | Electrochemical | 94% tandfonline.com |

| PZ-yl | Not specified | Electrochemical | 96% tandfonline.com |

Future Directions and Emerging Research Avenues for 4 3 Bromo 4 Fluorophenyl Pyridazine

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyridazine (B1198779) derivatives has traditionally relied on various methods, but the future necessitates the development of more sustainable and efficient protocols. Modern synthetic approaches are increasingly focused on minimizing waste, avoiding harsh reagents, and improving atom economy. organic-chemistry.org

Future research could focus on adapting modern synthetic strategies for the efficient and environmentally friendly production of 4-(3-Bromo-4-fluorophenyl)pyridazine and its analogues. Key areas of exploration include:

Metal-Free Cycloadditions: Aza-Diels-Alder reactions, particularly those that are metal-free, offer a sustainable alternative to traditional metal-catalyzed methods for constructing nitrogen-containing heterocycles. organic-chemistry.org Research into the inverse electron demand Diels-Alder (iEDDA) reaction, for example, could yield high-purity pyridazine-based compounds without the need for complex purification steps. researchgate.net

Lewis Acid-Mediated Reactions: The use of Lewis acids to mediate inverse electron demand Diels-Alder reactions between s-tetrazines and silyl (B83357) enol ethers has proven effective for synthesizing functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol under mild conditions. organic-chemistry.orguzh.ch Applying this methodology could provide a regioselective pathway to precursors of 4-(3-Bromo-4-fluorophenyl)pyridazine.

Catalytic Annulation Reactions: Developing novel catalytic systems, such as TBAI/K₂S₂O₈-promoted [4+2] annulation, can provide access to a variety of substituted pyridazines with good functional group tolerance. organic-chemistry.org

Flow Chemistry and Automation: Implementing continuous flow synthesis could offer improved control over reaction parameters, enhanced safety for potentially hazardous reactions, and easier scalability compared to traditional batch processes.

| Synthetic Strategy | Potential Advantages | Key Precursors | Relevant Findings |

| Metal-Free Aza-Diels-Alder | Sustainable, cost-effective, avoids metal contamination. organic-chemistry.org | 1,2,3-Triazines, 1-Propynylamines. organic-chemistry.org | Highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions. organic-chemistry.org |

| Lewis Acid-Mediated iEDDA | High regiocontrol, mild reaction conditions, access to functionalized pyridazines. organic-chemistry.org | 3-monosubstituted s-tetrazine, Silyl enol ethers. organic-chemistry.org | Provides a practical and greener alternative to conventional methods. organic-chemistry.org |

| Catalytic Annulation | Broad substrate scope, good functional group tolerance. organic-chemistry.org | Ketene N,S-acetals, N-tosylhydrazones. organic-chemistry.org | Efficient synthesis of trisubstituted pyridazines in good yields. organic-chemistry.org |

Integration of Advanced Spectroscopic and Structural Characterization Techniques

While standard techniques like NMR and IR spectroscopy are fundamental, the integration of more advanced methods can provide deeper insights into the structural and electronic properties of 4-(3-Bromo-4-fluorophenyl)pyridazine. mdpi.comliberty.edu Such detailed characterization is crucial for understanding its reactivity, intermolecular interactions, and potential applications.

Future research should employ a multi-technique approach for a comprehensive characterization profile:

X-ray Crystallography: Single-crystal X-ray diffraction is invaluable for unambiguously determining the three-dimensional molecular structure. This technique can reveal precise bond lengths, bond angles, and crystal packing information, including intermolecular interactions like halogen bonding, which can be crucial for designing materials with specific properties. nih.gov

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can confirm structural assignments, while solid-state NMR could be used to study the compound in its solid form, providing information about polymorphism and molecular dynamics.

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) are essential for understanding the thermal stability of halogenated azidopyridines, a related class of compounds. nih.gov Applying DSC to 4-(3-Bromo-4-fluorophenyl)pyridazine would be crucial for assessing its stability, particularly for materials science applications.

Enhanced Predictive Design through Integrated Computational Methods

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental research, thereby saving time and resources. researchgate.net The application of integrated computational methods can accelerate the discovery of new derivatives of 4-(3-Bromo-4-fluorophenyl)pyridazine with tailored properties.

Emerging research avenues in this area include:

Density Functional Theory (DFT) Calculations: DFT can be used to study the relationship between the structure and activity of pyridazine derivatives. researchgate.net These calculations can predict electronic properties, reactivity, and spectroscopic signatures, which can then be compared with experimental data to validate the computational models. mdpi.com

Molecular Docking and Simulation: For applications in medicinal chemistry, molecular modeling studies can predict how derivatives of 4-(3-Bromo-4-fluorophenyl)pyridazine might interact with biological targets, such as enzymes or receptors. nih.gov This can guide the synthesis of new compounds with potentially enhanced biological activity.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a mathematical relationship between the chemical structure of a series of pyridazine derivatives and their biological activity or physical properties. This predictive tool can help prioritize the synthesis of the most promising candidates.

Exploration of New and Untapped Application Domains for Halogenated Pyridazines

The pyridazine core is a well-established pharmacophore found in various therapeutic agents, and the presence of halogen atoms can significantly enhance a molecule's pharmacological profile. nih.govmdpi.comnih.gov While the primary focus for many pyridazine derivatives has been medicinal chemistry, the unique electronic properties imparted by the bromine and fluorine substituents in 4-(3-Bromo-4-fluorophenyl)pyridazine suggest potential in other domains.

Future research should aim to broaden the application scope of this and related compounds:

Medicinal Chemistry: The pyridazine scaffold is present in drugs with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. mdpi.comnih.gov The halogen substituents on 4-(3-Bromo-4-fluorophenyl)pyridazine make it a prime candidate for development as an intermediate or final compound in drug discovery programs. The bromine atom, in particular, can be a site for further functionalization through cross-coupling reactions to build a library of new chemical entities. organic-chemistry.org

Agrochemicals: Pyridazinone derivatives have been reported to possess a variety of agrochemical applications, including as pesticides. mdpi.com The specific halogenation pattern of 4-(3-Bromo-4-fluorophenyl)pyridazine could be explored for the development of new, effective, and selective agrochemicals.

Materials Science: Heterocyclic aromatic compounds are foundational to the field of organic electronics. liberty.edu The electron-deficient nature of the pyridazine ring, combined with the electronic influence of the halogen atoms, could make this compound a useful building block for organic semiconductors, light-emitting diodes (OLEDs), or other functional materials.

Chemical Probes and Ligands: The well-defined structure could serve as a scaffold for developing chemical probes to study biological processes or as a ligand for creating novel organometallic complexes with unique catalytic or photophysical properties. liberty.edu

| Application Domain | Rationale | Potential Research Focus |

| Medicinal Chemistry | Pyridazine is a known pharmacophore; halogens can improve drug properties. nih.govnih.gov | Synthesis of derivatives via cross-coupling at the bromine site; screening for anticancer, antiviral, and antibacterial activity. organic-chemistry.orgnih.gov |

| Agrochemicals | Pyridazinone derivatives have demonstrated pesticidal activity. mdpi.com | Evaluation of herbicidal, fungicidal, or insecticidal properties. |

| Materials Science | Electron-deficient aromatic heterocycles are used in organic electronics. liberty.edu | Investigation of semiconducting and photophysical properties for use in devices like OLEDs. |

| Catalysis | Heterocyclic compounds can act as ligands for metal catalysts. researchgate.net | Synthesis of organometallic complexes and evaluation of their catalytic activity in various organic transformations. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.